molecular formula C9H12Cl2N4 B2466983 [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride CAS No. 2219368-62-2

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2466983
CAS No.: 2219368-62-2
M. Wt: 247.12
InChI Key: GAVWCDCNVUKQHO-UHFFFAOYSA-N
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Description

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper or other transition metals under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVWCDCNVUKQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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